molecular formula C12H22O11 B15202063 3-O-(a-D-Galactopyranosyl)-D-glucopyranose

3-O-(a-D-Galactopyranosyl)-D-glucopyranose

Cat. No.: B15202063
M. Wt: 342.30 g/mol
InChI Key: QIGJYVCQYDKYDW-MTOAIXPASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-O-(a-D-Galactopyranosyl)-D-glucopyranose is a carbohydrate compound commonly found in mammalian cell membranes. It is not present in primates, including humans, whose immune systems recognize it as a foreign body and produce xenoreactive immunoglobulin M antibodies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-O-(a-D-Galactopyranosyl)-D-glucopyranose typically involves the glycosylation of D-glucopyranose with a-D-galactopyranosyl donors under specific reaction conditions. Common reagents used in this process include glycosyl halides and glycosyl trichloroacetimidates. The reaction is often catalyzed by Lewis acids such as boron trifluoride etherate or trimethylsilyl trifluoromethanesulfonate.

Industrial Production Methods

Industrial production of this compound involves large-scale glycosylation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through column chromatography and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-O-(a-D-Galactopyranosyl)-D-glucopyranose undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include aldonic acids, alditols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-O-(a-D-Galactopyranosyl)-D-glucopyranose is unique due to its specific immunogenic properties and its presence in mammalian cell membranes, which is not found in primates . This uniqueness makes it a valuable compound for research in immunology and xenotransplantation.

Properties

Molecular Formula

C12H22O11

Molecular Weight

342.30 g/mol

IUPAC Name

(3R,4S,5R,6R)-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,5-triol

InChI

InChI=1S/C12H22O11/c13-1-3-5(15)7(17)8(18)12(22-3)23-10-6(16)4(2-14)21-11(20)9(10)19/h3-20H,1-2H2/t3-,4-,5+,6-,7+,8-,9-,10+,11?,12-/m1/s1

InChI Key

QIGJYVCQYDKYDW-MTOAIXPASA-N

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@H]2[C@@H]([C@H](OC([C@@H]2O)O)CO)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O

Origin of Product

United States

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